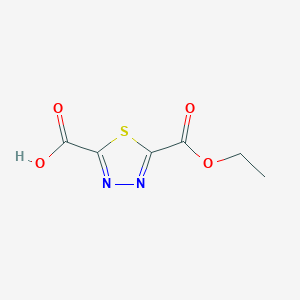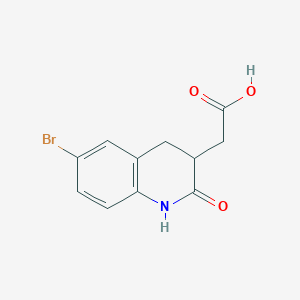
2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a bromine atom at the 6th position and an oxo group at the 2nd position of the tetrahydroquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline.
Bromination: The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can be used for further research and applications.
Wissenschaftliche Forschungsanwendungen
2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine and oxo groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide
- 2-Amino-5-bromo-1,3,4-thiadiazole
Uniqueness
2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of both bromine and oxo groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H10BrNO3 |
|---|---|
Molekulargewicht |
284.11 g/mol |
IUPAC-Name |
2-(6-bromo-2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H10BrNO3/c12-8-1-2-9-6(4-8)3-7(5-10(14)15)11(16)13-9/h1-2,4,7H,3,5H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
LGLTTXMVXUWMDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


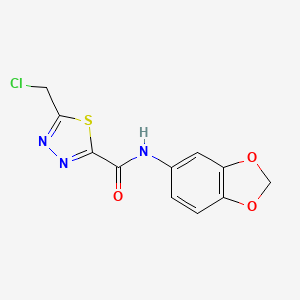
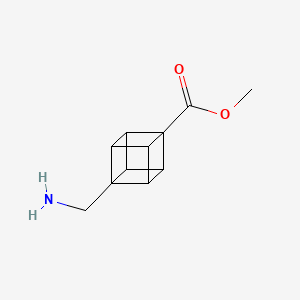
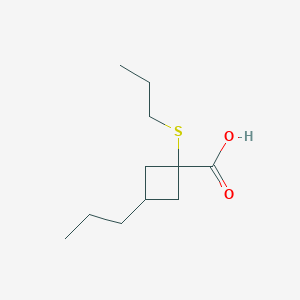
![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)
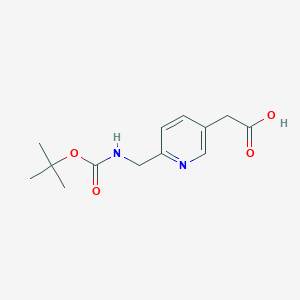
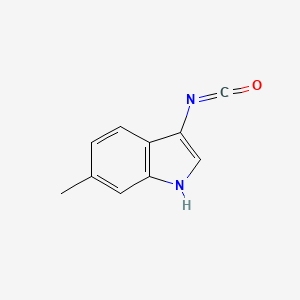
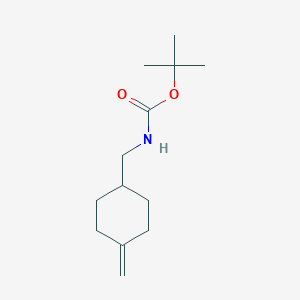
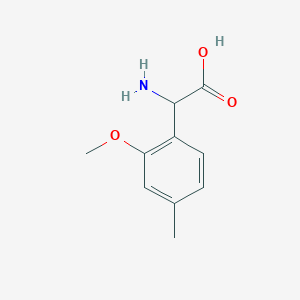
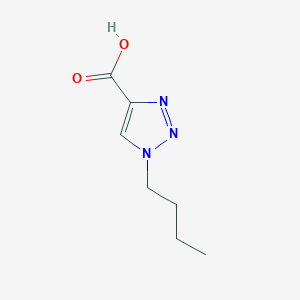



![tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate](/img/structure/B13564383.png)
